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Compound of Interest

Tert-butyl 3-iodo-1H-pyrrolo[3,2-
Compound Name:
CJpyridine-1-carboxylate

Cat. No.: B592254

A comprehensive exploration of the physicochemical properties, synthesis, and biological
activities of N-[2-(5-iodo-1H-indol-3-yl)ethyllacetamide, a potential research compound.

Abstract

The molecular formula C12H13IN202 represents a multitude of potential chemical structures,
or isomers, each with unique properties and biological activities. Without a specific structural
representation, a definitive International Union of Pure and Applied Chemistry (IUPAC) name
cannot be assigned. This guide focuses on a plausible and synthetically accessible isomer, N-
[2-(5-iodo-1H-indol-3-yl)ethyllacetamide, as a representative compound for the molecular
formula C12H13IN202. This document provides a detailed overview of its predicted
physicochemical properties, a potential synthetic route, and explores its putative biological
significance based on structurally related compounds. The information presented herein is
intended to serve as a foundational resource for researchers, scientists, and drug development
professionals interested in the therapeutic potential of novel indole derivatives.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous natural products and synthetic drugs with a wide range of biological activities. The
introduction of an iodine atom can significantly modulate a molecule's pharmacokinetic and
pharmacodynamic properties, often enhancing its potency or providing a site for radiolabeling.
This guide focuses on N-[2-(5-iodo-1H-indol-3-yl)ethyl]lacetamide, a compound that combines
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these features. While extensive experimental data for this specific molecule is not readily
available in the public domain, its structural similarity to well-studied compounds, such as
melatonin and other indole derivatives, allows for informed predictions regarding its synthesis
and biological activities.

Physicochemical Properties

The predicted physicochemical properties of N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide are
summarized in the table below. These values are computationally estimated and provide a
preliminary assessment of the compound'’s characteristics.

Property Predicted Value

Molecular Formula C12H13IN202

IUPAC Name N-[2-(5-iodo-1H-indol-3-yl)ethylJacetamide
Molecular Weight 344.15 g/mol

LogP 2.5

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 2

Rotatable Bonds 3

Topological Polar Surface Area 58.2 A2

Synthetic Pathway

A plausible synthetic route for N-[2-(5-iodo-1H-indol-3-yl)ethyl]lacetamide can be envisioned
starting from the readily available precursor, 5-iodoindole. The proposed multi-step synthesis is
outlined below.
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Caption: Proposed synthetic workflow for N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(5-iodo-1H-indol-3-yl)-2-oxoacetyl chloride To a solution of 5-iodoindole
in anhydrous diethyl ether at 0°C, oxalyl chloride is added dropwise. The reaction mixture is
stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred
for an additional 2 hours. The solvent is removed under reduced pressure to yield the crude
acid chloride, which is used in the next step without further purification.

Step 2: Synthesis of 2-(5-iodo-1H-indol-3-yl)-2-oxoacetamide The crude 2-(5-iodo-1H-indol-3-
yl)-2-oxoacetyl chloride is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. A
solution of aqueous ammonia is added dropwise, and the reaction mixture is stirred for 2 hours
at 0°C. The mixture is then diluted with water and extracted with ethyl acetate. The combined
organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated
under reduced pressure to give the crude amide.

Step 3: Synthesis of 2-(5-iodo-1H-indol-3-yl)ethan-1-amine To a suspension of lithium
aluminum hydride (LiAIH4) in anhydrous THF at 0°C, a solution of 2-(5-iodo-1H-indol-3-yl)-2-
oxoacetamide in anhydrous THF is added dropwise. The reaction mixture is then refluxed for 4
hours. After cooling to 0°C, the reaction is quenched by the sequential addition of water, 15%
agueous sodium hydroxide, and water. The resulting mixture is filtered, and the filtrate is
concentrated under reduced pressure to yield the crude amine.

Step 4: Synthesis of N-[2-(5-iodo-1H-indol-3-yl)ethyl]acetamide To a solution of 2-(5-iodo-1H-
indol-3-yl)ethan-1-amine in dichloromethane, triethylamine and acetic anhydride are added at
0°C. The reaction mixture is stirred at room temperature for 3 hours. The mixture is then

washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium
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sulfate, and concentrated under reduced pressure. The crude product is purified by column
chromatography on silica gel to afford the final compound.

Potential Biological Activities and Signaling
Pathways

The biological activities of N-[2-(5-iodo-1H-indol-3-yl)ethyllacetamide can be inferred from its
structural similarity to melatonin, a well-known neurohormone. Melatonin exerts its effects
primarily through the activation of melatonin receptors (MT1 and MT2), which are G-protein
coupled receptors.
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Caption: Putative signaling pathway of N-[2-(5-iodo-1H-indol-3-yl)ethylJacetamide.
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The binding of N-[2-(5-iodo-1H-indol-3-yl)ethyl]lacetamide to MT1 and MT2 receptors is
expected to activate inhibitory G-proteins (Gi/Go). This activation leads to the inhibition of
adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cCAMP) levels. Reduced
CAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates the
phosphorylation of downstream targets, including the transcription factor CREB (CAMP
response element-binding protein). This signaling cascade is crucial in the regulation of
circadian rhythms, sleep-wake cycles, and other physiological processes.

Conclusion and Future Directions

While the molecular formula C12H13IN202 does not correspond to a single, well-defined
chemical entity, this guide has provided a comprehensive overview of a plausible
representative, N-[2-(5-iodo-1H-indol-3-yl)ethylJacetamide. The predicted physicochemical
properties, a detailed synthetic protocol, and a proposed mechanism of action based on its
structural analogy to melatonin offer a solid foundation for future research. Experimental
validation of the synthesis and biological activities of this compound is warranted to explore its
potential as a pharmacological tool or therapeutic agent. Further studies could focus on its
receptor binding affinity, in vitro and in vivo efficacy, and pharmacokinetic profile to fully
elucidate its therapeutic potential.

 To cite this document: BenchChem. [In-depth Technical Guide on C12H13IN202: Elucidation
of Structure and Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b592254+#iupac-name-for-c12h13in202]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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